An In-Depth Technical Guide to the ¹H and ¹³C NMR Reference Spectra for N,N'-Dimethylguanidine Hydroiodide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Reference Spectra for N,N'-Dimethylguanidine Hydroiodide
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N'-dimethylguanidine hydroiodide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. The insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure technical accuracy and practical applicability.
Introduction: The Significance of Guanidinium Salts in Chemical and Pharmaceutical Sciences
Guanidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antifungal, and antitumorous properties[1]. The guanidinium cation, the protonated form of guanidine, is a key functional group in many biologically active molecules and organocatalysts[2]. Understanding the structural and electronic properties of substituted guanidinium salts like N,N'-dimethylguanidine hydroiodide is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about molecular structure, conformation, and dynamics in solution.
This guide will focus on N,N'-dimethylguanidine hydroiodide, a salt form of the asymmetrically substituted N,N-dimethylguanidine[3]. The hydroiodide salt is expected to exhibit NMR spectral features characteristic of the N,N'-dimethylguanidinium cation.
Theoretical Framework: Understanding the NMR Behavior of Guanidinium Cations
The NMR spectra of guanidinium salts are influenced by several factors, including the electronic environment of the nuclei, proton exchange phenomena, and potential tautomerism. The positive charge in the guanidinium cation is delocalized across the central carbon and three nitrogen atoms, rendering the C-N bonds with partial double bond character.
Proton Exchange and Tautomerism
In solution, the protons on the nitrogen atoms of the guanidinium group can undergo exchange with the solvent or with other exchangeable protons in the molecule. The rate of this exchange can significantly affect the appearance of the N-H signals in the ¹H NMR spectrum. In some cases, rapid exchange can lead to broad signals or even cause the signals to coalesce with the solvent peak. The choice of solvent is therefore critical; for instance, in DMSO-d₆, proton exchange is often slower compared to protic solvents, allowing for the observation of distinct N-H proton signals[2].
Guanidines can exist in different tautomeric forms. However, in the protonated state (guanidinium ion), the molecule is resonance-stabilized, and the issue of tautomerism is less complex than in the neutral form. The focus of NMR analysis for the hydroiodide salt will be on the single, resonance-stabilized cationic species.
Influence of the Counter-ion
For N,N'-dimethylguanidine hydroiodide, the iodide anion is a spectator ion and is not expected to significantly influence the ¹H and ¹³C chemical shifts of the N,N'-dimethylguanidinium cation, especially in polar aprotic solvents like DMSO-d₆. Therefore, NMR data from other halide or sulfate salts of N,N'-dimethylguanidine can serve as reliable references.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the recommended procedure for acquiring high-quality ¹H and ¹³C NMR spectra of N,N'-dimethylguanidine hydroiodide.
1. Sample Preparation:
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Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to slow down proton exchange allows for better resolution of N-H signals[2].
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Concentration: Prepare a solution of approximately 10-20 mg of N,N'-dimethylguanidine hydroiodide in 0.6-0.7 mL of DMSO-d₆.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak of DMSO-d₅ can be used for referencing the ¹H spectrum (δ ≈ 2.50 ppm) and the ¹³C signal of DMSO-d₆ for the ¹³C spectrum (δ ≈ 39.52 ppm)[2].
2. NMR Instrument Parameters:
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16 to 64 scans, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the quaternary nature of the guanidinium carbon.
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Relaxation Delay (d1): 2-5 seconds.
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3. Data Processing:
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Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
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Phase and baseline correct the spectra.
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Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
Reference Spectra and Interpretation
¹H NMR Spectral Analysis
The ¹H NMR spectrum of N,N'-dimethylguanidine hydroiodide in DMSO-d₆ is expected to show three distinct signals:
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N-CH₃ Protons: A singlet corresponding to the six protons of the two methyl groups attached to one of the nitrogen atoms.
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NH₂ Protons: A broad singlet for the two protons of the primary amine group.
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NH Proton: A broad singlet for the single proton on the secondary amine nitrogen.
The broadness of the NH protons is a result of quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for N,N'-dimethylguanidine Hydroiodide in DMSO-d₆.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH ₃ | ~2.7 - 3.0 | Singlet | 6H |
| NH ₂ | ~6.5 - 7.5 | Broad Singlet | 2H |
| NH | ~7.0 - 8.0 | Broad Singlet | 1H |
Note: The chemical shifts for the NH protons can be highly variable and are dependent on concentration, temperature, and residual water content in the solvent.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of N,N'-dimethylguanidine hydroiodide in DMSO-d₆ is expected to exhibit two signals:
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N-CH₃ Carbon: A signal for the two equivalent methyl carbons.
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Guanidinium Carbon (C=N): A signal for the central quaternary carbon of the guanidinium group. This signal is typically found in the downfield region of the spectrum due to its sp²-hybridized nature and the electron-withdrawing effect of the attached nitrogen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for N,N'-dimethylguanidine Hydroiodide in DMSO-d₆.
| Signal Assignment | Chemical Shift (δ, ppm) |
| N-C H₃ | ~35 - 40 |
| C =N | ~155 - 160 |
The chemical shift of the guanidinium carbon is a sensitive probe of the electronic environment and can be influenced by substitution and protonation state[4].
Visualizing the Molecular Structure and NMR Assignments
The following diagram illustrates the structure of the N,N'-dimethylguanidinium cation with labels corresponding to the predicted NMR signals.
Caption: Structure of the N,N'-dimethylguanidinium cation with predicted NMR chemical shift assignments.
Workflow for NMR-Based Structural Verification
The following workflow outlines the logical steps for confirming the structure of N,N'-dimethylguanidine hydroiodide using NMR spectroscopy.
Caption: A streamlined workflow for the structural verification of N,N'-dimethylguanidine hydroiodide using NMR.
Conclusion and Future Perspectives
This guide has provided a detailed technical overview of the ¹H and ¹³C NMR spectra of N,N'-dimethylguanidine hydroiodide. By understanding the theoretical principles and following the outlined experimental protocols, researchers can confidently acquire and interpret the NMR data for this and related guanidinium salts. The provided reference chemical shifts and structural diagrams serve as a valuable resource for the characterization of this important class of compounds.
Further studies could involve two-dimensional NMR techniques, such as HSQC and HMBC, to unambiguously correlate the proton and carbon signals. Additionally, variable temperature NMR experiments could provide insights into the dynamics of proton exchange and potential rotational barriers within the molecule. Such detailed structural and dynamic information is invaluable for advancing the application of guanidinium-containing molecules in drug discovery and materials science.
References
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Wu, B., et al. (2015). ¹H, ¹³C, ¹⁵N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine. Journal of the American Chemical Society. Available at: [Link]
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MDPI. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. MDPI. Available at: [Link]
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PubChem. N,N-Dimethylguanidine. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). Guanidine, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
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PubChem. N,N'-Dimethylguanidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Al-Hourani, B. J., et al. (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]
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